Pyrazolo[1,5-a]pyridine Scaffold Differentiates CAS 1396706-80-1 from the E-Cadherin Upregulator ResEcad (HDAC-IN-55)
The target compound and ResEcad (HDAC-IN-55, CAS 1268674-16-3) share an identical 5-(furan-2-yl)isoxazole-3-carboxamide core, but diverge entirely in amide substituent architecture. ResEcad employs a flexible 4-(pyridin-4-yl)butyl chain and has demonstrated E-cadherin upregulation activity with EC50 values of 4.47 μM (SW620) and 1.61 μM (H520) in cellular assays [1]. The target compound replaces this simple alkylpyridine linker with a rigid, fused bicyclic pyrazolo[1,5-a]pyridine system attached via a methylene bridge at the 3-position [2]. The pyrazolo[1,5-a]pyridine core is a well-validated purine bioisostere that has yielded potent kinase inhibitors, exemplified by compound 5x (p110α PI3K IC50 0.9 nM) and IHMT-PI3K-315 (PI3Kγ IC50 4.0 nM, PI3Kδ IC50 9.1 nM) [3]. This bioisosteric character is absent in ResEcad's monocyclic pyridine side chain, meaning the two compounds are not functionally interchangeable in target-engagement experiments involving purine-binding pockets. Procurement of CAS 1396706-80-1 rather than ResEcad is warranted when the pyrazolo[1,5-a]pyridine scaffold's purine-mimetic properties are mechanistically required.
| Evidence Dimension | Amide substituent scaffold architecture and associated biological precedent |
|---|---|
| Target Compound Data | Pyrazolo[1,5-a]pyridin-3-ylmethyl substituent (fused bicyclic purine bioisostere, rigid, MW contribution ~157 Da) |
| Comparator Or Baseline | ResEcad (CAS 1268674-16-3): 4-(pyridin-4-yl)butyl substituent (flexible monocyclic, MW contribution ~148 Da); EC50 4.47 μM (SW620), 1.61 μM (H520) for E-cadherin upregulation |
| Quantified Difference | Scaffold-level differentiation; pyrazolo[1,5-a]pyridine provides purine bioisosteric potential not present in pyridylalkyl chain. No direct head-to-head bioactivity data exist for the target compound. |
| Conditions | Cellular E-cadherin upregulation assay (In-Cell Western) in SW620 colorectal adenocarcinoma and H520 lung squamous cell carcinoma lines; biochemical PI3K isoform inhibition assays for pyrazolo[1,5-a]pyridine reference compounds |
Why This Matters
The pyrazolo[1,5-a]pyridine moiety enables purine-pocket engagement not possible with ResEcad, directly impacting experimental design in kinase or purinergic target studies.
- [1] Brogan JT, Stoops SL, Lindsley CW, et al. Optimization of a small molecule probe that restores e-cadherin expression. Bioorganic & Medicinal Chemistry Letters, 2015; 25(19): 4260–4264. DOI: 10.1016/j.bmcl.2015.07.104. View Source
- [2] PubChem Compound Summary. 5-(Furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide. SMILES: C1=CC2=C(C=NN2C=C1)CNC(=O)C3=NOC(=C3)C4=CC=CO4. View Source
- [3] Kendall JD, Rewcastle GW, et al. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorg Med Chem, 2012; 20: 69–85; and Wang C et al. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. J Med Chem, 2024. View Source
